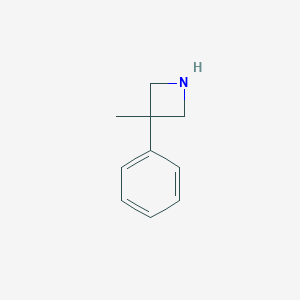

3-Methyl-3-phenylazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLLUMURPUEOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208287 | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-33-1 | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-3-phenylazetidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug development. Their rigid, strained ring system imparts unique conformational constraints and metabolic stability to molecules, making them attractive scaffolds for the design of novel therapeutic agents. Among these, 3-methyl-3-phenylazetidine is a key building block, featuring a quaternary center that can introduce specific steric and electronic properties into larger molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on the intramolecular cyclization of a suitable acyclic precursor. The key challenge lies in efficiently forming the strained four-membered ring. The most common and effective strategies involve the formation of a carbon-nitrogen bond at the γ-position relative to a leaving group.

Intramolecular Cyclization of a γ-Amino Alcohol Derivative (Wenker Synthesis Adaptation)

A foundational approach to azetidine synthesis is the intramolecular cyclization of a γ-amino alcohol. This method, adapted from the classical Wenker synthesis of aziridines, involves the conversion of the hydroxyl group into a good leaving group, followed by a base-mediated ring closure. The logical precursor for this compound is 3-amino-2-methyl-2-phenylpropan-1-ol.

Reaction Pathway:

The synthesis commences with the preparation of the amino alcohol precursor, 3-amino-2-methyl-2-phenylpropan-1-ol. This is followed by the activation of the primary alcohol, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate). The final step is an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing the leaving group, to form the azetidine ring.

Experimental Protocol:

-

Step 1: Synthesis of 3-Amino-2-methyl-2-phenylpropan-1-ol: A detailed, multi-step procedure starting from a commercially available precursor like 2-methyl-2-phenyl-1,3-propanediol would be required. This would involve selective protection of one hydroxyl group, conversion of the other to a leaving group (e.g., tosylate), displacement with an azide, and subsequent reduction to the amine.

-

Step 2: Activation of the Hydroxyl Group (Sulfonylation): To a solution of 3-amino-2-methyl-2-phenylpropan-1-ol in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add a base (e.g., triethylamine or pyridine). Slowly add a solution of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the same solvent. The reaction is typically stirred at 0 °C for a few hours and then at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove the base and salts, followed by drying and concentration of the organic phase.

-

Step 3: Intramolecular Cyclization: The activated intermediate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction mixture is then typically heated to reflux to promote the cyclization. The reaction progress is monitored by TLC or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction is carefully quenched with water and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation under reduced pressure.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-2-methyl-2-phenylpropan-1-ol | p-Toluenesulfonyl chloride, Triethylamine | Dichloromethane | 0 to RT | 12-16 | Data not available |

| 2 | O-Tosyl-3-amino-2-methyl-2-phenylpropanol | Sodium Hydride | Tetrahydrofuran | Reflux | 6-12 | Data not available |

Note: The data in this table is illustrative of a general procedure and requires optimization for the specific synthesis of this compound.

Modern Catalytic Approaches

Recent advances in synthetic methodology have provided alternative, often more efficient, routes to azetidines.

a) Copper-Catalyzed Anti-Baldwin 4-exo-dig Cyclization of Ynamides:

A notable modern approach involves a copper-catalyzed anti-Baldwin 4-exo-dig cyclization of ynamides. This method has been reported to produce this compound in good yields.[1]

Reaction Pathway:

This reaction proceeds via a radical intermediate, and Density Functional Theory (DFT) calculations suggest that the 4-exo-dig pathway is kinetically favored over the alternative 5-endo-dig route due to reduced ring strain in the transition state.[1]

Experimental Protocol:

A detailed experimental protocol for this specific reaction would involve the synthesis of the ynamide precursor, followed by the copper-catalyzed cyclization under visible light irradiation. The reaction would likely be carried out in an inert atmosphere using a suitable solvent. Purification would typically involve column chromatography.

Quantitative Data:

| Method | Catalyst | Conditions | Yield (%) | Reference |

| anti-Baldwin 4-exo-dig Cyclization | Copper Catalyst | Visible Light | 68-82 | [1] |

b) Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides:

Another modern and efficient method for constructing the azetidine ring is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. Lanthanum(III) triflate (La(OTf)₃) has been shown to be a particularly effective catalyst for this transformation.

Characterization Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

Mass Spectrometry:

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 147, corresponding to its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Methyl (CH₃) | ~1.5 (s) | ~25-30 |

| Azetidine CH₂ | ~3.5-4.0 (m) | ~50-60 |

| Azetidine Quaternary C | - | ~40-45 |

| Phenyl CH | ~7.2-7.4 (m) | ~125-130 |

| Phenyl Quaternary C | - | ~140-145 |

| NH | Variable, broad singlet | - |

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular cyclization of a γ-amino alcohol derivative, a strategy that offers a clear and logical pathway despite the need for optimization. Modern catalytic methods, particularly the copper-catalyzed cyclization of ynamides, present promising, higher-yielding alternatives. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The data and protocols presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic building block for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 3-Methyl-3-phenylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-phenylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Additionally, a generalized synthetic protocol is outlined based on established methods for azetidine synthesis.

Spectroscopic Data

The structural characterization of this compound is crucial for its application in research and development. The following sections and tables summarize the key spectroscopic data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity |

| 147 | 25% (Molecular Ion) |

| 132 | 100% (Base Peak, [M-CH₃]⁺) |

| 104 | 30% ([M-C₂H₅N]⁺) |

| 91 | 40% (Tropylium ion, [C₇H₇]⁺) |

| 77 | 20% (Phenyl cation, [C₆H₅]⁺) |

Data sourced from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.45 | m | 5H | Phenyl-H |

| ~ 3.60 | d | 2H | Azetidine-CH₂ (α to N) |

| ~ 3.40 | d | 2H | Azetidine-CH₂ (α to C) |

| ~ 2.50 | s (broad) | 1H | NH |

| ~ 1.65 | s | 3H | Methyl-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Quaternary Phenyl-C |

| ~ 128.5 | Phenyl-CH (ortho) |

| ~ 127.0 | Phenyl-CH (para) |

| ~ 125.5 | Phenyl-CH (meta) |

| ~ 55 | Azetidine-CH₂ |

| ~ 40 | Quaternary Azetidine-C |

| ~ 28 | Methyl-C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Table 4: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2960, 2870 | Medium | Aliphatic C-H Stretch |

| ~ 1600, 1490 | Strong | Aromatic C=C Bending |

| ~ 1450 | Medium | CH₂ Bending |

| ~ 1380 | Medium | CH₃ Bending |

| ~ 1180 | Medium | C-N Stretch |

| ~ 760, 700 | Strong | Monosubstituted Benzene Bend |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be adapted from established methodologies for the synthesis of 3,3-disubstituted azetidines. A common approach involves the reaction of a suitable precursor with an organometallic reagent followed by cyclization.

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Reaction Scheme:

A potential synthetic route could involve the reaction of a protected 3-azetidinone with methylmagnesium bromide to form a tertiary alcohol, followed by a Friedel-Crafts-type reaction to introduce the phenyl group, and subsequent deprotection.

Materials:

-

N-Boc-3-azetidinone

-

Methylmagnesium bromide (in Et₂O)

-

Anhydrous Toluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Grignard Reaction. To a solution of N-Boc-3-azetidinone in anhydrous toluene at 0 °C under an inert atmosphere, slowly add a solution of methylmagnesium bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Step 2: Friedel-Crafts Alkylation. To the crude tertiary alcohol intermediate dissolved in anhydrous benzene, add anhydrous aluminum chloride portion-wise at 0 °C. Stir the reaction at room temperature until the starting material is consumed.

-

Step 3: Deprotection. The resulting N-Boc-3-methyl-3-phenylazetidine is then dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction is stirred at room temperature until the deprotection is complete.

-

Work-up and Purification. The reaction mixture is neutralized with saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization:

The purified product should be characterized by mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

In-Depth Technical Guide: 3-Methyl-3-phenylazetidine (CAS 5961-33-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with both a methyl and a phenyl group at the 3-position.[1][2] Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their presence in a variety of biologically active molecules.[2] This guide provides a summary of the known properties and synthetic considerations for this compound (CAS 5961-33-1).

Chemical and Physical Properties

The chemical and physical properties of this compound have been reported in various chemical databases, though some inconsistencies exist. A summary of the available data is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N | [2][3][4] |

| Molecular Weight | 147.22 g/mol | [2][5] |

| Boiling Point | 73 °C at 0.9 Torr; 229 °C at 760 mmHg | [6][7] |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 10.68 ± 0.40 (Predicted) | [6] |

| XLogP3 | 1.9 | [5] |

| Topological Polar Surface Area | 12 Ų | [5] |

| Solubility | Likely more soluble in non-polar solvents like hexane or benzene. Limited solubility in polar solvents. | [8] |

Table 2: Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 5961-33-1 | [2][3][4] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1(CNC1)C2=CC=CC=C2 | [2] |

| InChI | InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | [2][3] |

| InChI Key | YOLLUMURPUEOJW-UHFFFAOYSA-N | [2][3] |

Synthesis and Reactivity

General Synthetic Approaches

Several methods for the construction of the azetidine ring are known, including:

-

Intramolecular Cyclization: This is a common strategy involving the cyclization of a precursor containing both an amine and a suitable leaving group.

-

[2+2] Cycloaddition: The reaction of an imine with an alkene can form the azetidine ring, although this is less common for 3,3-disubstituted azetidines.

-

Modification of Azetidinones: Functionalization of a pre-existing azetidine ring, such as an azetidin-3-one, can be a viable route.

One described method for the synthesis of a related compound, 3-(4-methylphenyl)-3-phenylazetidine, involves a two-step process starting from N-Boc-3-azetidinone.[9] This approach, involving a Grignard-type reaction followed by a Friedel-Crafts alkylation, could potentially be adapted for the synthesis of this compound.

Illustrative Experimental Protocol: Synthesis of 3-(4-methylphenyl)-3-phenylazetidine[9]

Note: This is a protocol for a related compound and would require modification for the synthesis of this compound.

Step 1: Synthesis of N-Boc-3-phenylazetidin-3-ol

-

To a solution of N-Boc-azetidin-3-one in anhydrous THF at -78 °C, add a solution of phenyllithium dropwise.

-

Allow the reaction mixture to stir at -78 °C for a specified time, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-phenylazetidin-3-ol.

Step 2: Friedel-Crafts Alkylation to form 3-(4-methylphenyl)-3-phenylazetidine

-

Dissolve N-Boc-3-phenylazetidin-3-ol in toluene.

-

Add a Lewis acid catalyst, such as aluminum chloride, portion-wise at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water or ice.

-

Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

-

The final deprotection of the Boc group can be achieved under acidic conditions to yield the desired 3,3-diarylazetidine, which can be isolated as a salt (e.g., oxalate salt).[9]

References

- 1. 3-Methyl-3-phenyl-azetidine CAS#: 5961-33-1 [amp.chemicalbook.com]

- 2. Buy this compound | 5961-33-1 [smolecule.com]

- 3. Azetidine, 3-methyl-3-phenyl- [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. 3-Methyl-3-phenyl-azetidine | 5961-33-1 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

Ring Strain Analysis of 3-Methyl-3-phenylazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug development due to their unique structural and chemical properties. The inherent ring strain of the azetidine core, estimated to be approximately 26 kcal/mol, governs its reactivity and conformational preferences, making a thorough understanding of these characteristics crucial for rational drug design.[1] This technical guide provides an in-depth analysis of the ring strain in 3-Methyl-3-phenylazetidine, a representative 3,3-disubstituted azetidine. This document will cover theoretical and experimental approaches to quantify ring strain, present available quantitative data, detail relevant experimental protocols, and visualize key concepts through diagrams.

Introduction to Azetidine Ring Strain

The four-membered ring of azetidine deviates significantly from the ideal tetrahedral bond angles, leading to considerable angle and torsional strain. This stored potential energy, known as ring strain, influences the molecule's geometry, stability, and chemical reactivity. The puckered conformation of the azetidine ring is a strategy to partially alleviate this strain. The degree of puckering and the preferred orientation of substituents are key factors in determining the molecule's overall three-dimensional structure and, consequently, its biological activity.

Quantitative Analysis of this compound

Thermochemical Data

Thermochemical data, such as the enthalpy of formation, can be used to estimate ring strain. The following table summarizes calculated thermochemical properties for this compound using the Joback group contribution method. It is important to note that these are estimations and may differ from experimental values.

| Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | 276.60 | kJ/mol | Joback Method |

| Enthalpy of Formation at Standard Conditions | 106.49 | kJ/mol | Joback Method |

| Enthalpy of Fusion at Standard Conditions | 15.02 | kJ/mol | Joback Method |

| Enthalpy of Vaporization at Standard Conditions | 45.82 | kJ/mol | Joback Method |

Data sourced from Cheméo.

Conformational and Structural Parameters

The conformation of the azetidine ring is described by its puckering. Due to the lack of specific published experimental or computational studies on this compound, the following table presents typical values for 3-substituted azetidines, which can be considered as a reasonable approximation.

| Parameter | Typical Value Range | Reference |

| Puckering Dihedral Angle (C2-N1-C4 vs. C2-C3-C4) | 20° - 40° | |

| Barrier to Ring Inversion | 1 - 5 kcal/mol | |

| Preferred Substituent Orientation (for bulky groups) | Pseudo-equatorial |

Experimental and Computational Protocols

A comprehensive analysis of the ring strain of this compound involves a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of this compound

The synthesis of 3,3-disubstituted azetidines can be challenging. A common approach involves the construction of the azetidine ring from a suitable precursor. The following is a generalized protocol based on the synthesis of similar 3,3-diarylazetidines.

Workflow for the Synthesis of a 3,3-Disubstituted Azetidine

Caption: A potential synthetic pathway to this compound.

Experimental Protocol:

-

Step 1: Nucleophilic Addition: To a solution of N-Boc-azetidin-3-one in anhydrous tetrahydrofuran (THF) at -78°C, a solution of phenyllithium is added dropwise. The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. The product, N-Boc-3-hydroxy-3-phenylazetidine, is extracted, dried, and purified.

-

Step 2: Friedel-Crafts Alkylation: The intermediate from Step 1 is dissolved in an aromatic solvent that will provide the second substituent (e.g., toluene for the methyl group, although a direct methylation might be more common). A Lewis acid, such as aluminum chloride (AlCl₃), is added, and the reaction is stirred, often with heating. The reaction is then quenched, and the product, N-Boc-3-methyl-3-phenylazetidine, is isolated and purified.

-

Step 3: Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, this compound, often as a salt.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectra Acquisition: High-resolution ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are performed.

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons provide information about the electronic environment and can indicate the degree of ring puckering.

-

Coupling Constants: The magnitude of the vicinal proton-proton coupling constants (³JHH) can be used in conjunction with the Karplus equation to estimate dihedral angles within the azetidine ring.

-

NOE/ROE Analysis: NOESY or ROESY experiments reveal through-space proximities between protons. The presence or absence of specific NOEs/ROEs can help determine the relative orientation of the substituents (pseudo-axial vs. pseudo-equatorial) and the overall ring conformation.

-

Computational Ring Strain Analysis

Density Functional Theory (DFT) is a widely used computational method to model molecular structures and energies.

Logical Workflow for DFT-Based Ring Strain Analysis

Caption: Workflow for calculating ring strain energy using DFT.

Computational Protocol:

-

Structure Preparation: An initial 3D structure of this compound is generated.

-

Geometry Optimization: The geometry of the molecule is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) or larger). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

Strain-Free Reference Calculation: A suitable strain-free acyclic reference molecule is chosen and its geometry is also optimized using the same level of theory.

-

Ring Strain Energy Calculation: The ring strain energy is calculated by comparing the energy of the cyclic molecule to its acyclic counterpart through a balanced theoretical reaction (e.g., a homodesmotic or isodesmic reaction).

Reactivity and Ring-Opening Reactions

The high ring strain of azetidines makes them susceptible to ring-opening reactions, which can be a desirable feature for synthetic transformations or an undesirable pathway for drug degradation. These reactions are often promoted by acids or electrophiles, which activate the ring towards nucleophilic attack.

General Mechanism of Acid-Catalyzed Ring Opening

Caption: A simplified mechanism for the acid-catalyzed ring opening of this compound.

The regioselectivity of the ring opening in unsymmetrically substituted azetidines like this compound will depend on the nature of the nucleophile and the reaction conditions, with attack possible at either C2 or C4.

Conclusion

The ring strain of this compound is a defining feature that dictates its three-dimensional structure and chemical reactivity. A comprehensive analysis, integrating synthetic chemistry, advanced spectroscopic techniques like NMR, and powerful computational methods such as DFT, is essential for a complete understanding of this important molecular scaffold. Such knowledge is critical for the effective design and development of novel azetidine-based therapeutics and other advanced materials. While specific experimental data for this particular molecule remains to be fully elucidated in the literature, the protocols and theoretical frameworks outlined in this guide provide a robust roadmap for its investigation.

References

Chemical Reactivity of the 3-Methyl-3-phenylazetidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-3-phenylazetidine motif is a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system imparts unique chemical reactivity, offering a versatile scaffold for the development of novel therapeutics and complex molecular architectures. This guide provides a comprehensive overview of the key chemical transformations of the this compound ring, focusing on N-alkylation, N-acylation, and ring-opening reactions. Detailed experimental protocols for analogous systems, quantitative data, and mechanistic visualizations are presented to facilitate further research and application.

N-Alkylation

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes alkylation with various electrophiles. This reaction is a fundamental transformation for introducing substituents that can modulate the physicochemical and pharmacological properties of the molecule.

General Reaction Pathway

N-alkylation typically proceeds via an SN2 mechanism, where the azetidine nitrogen attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent. The reaction is often carried out in the presence of a base to neutralize the resulting acid and drive the reaction to completion.

Quantum Chemical Calculations for 3-Methyl-3-phenylazetidine: A Methodological and In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-phenylazetidine is a substituted four-membered heterocyclic compound containing a nitrogen atom. The azetidine ring is a significant structural motif in medicinal chemistry, often imparting desirable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The presence of a chiral center at the C3 position, along with methyl and phenyl substituents, suggests that its conformational landscape and electronic properties are crucial for its potential biological activity.

Quantum chemical calculations provide a powerful in silico tool to investigate the molecular properties of this compound at the atomic level. These calculations can elucidate its three-dimensional structure, conformational stability, electronic charge distribution, and spectroscopic characteristics. Such insights are invaluable for understanding its reactivity, potential intermolecular interactions with biological targets, and for guiding the rational design of novel derivatives with enhanced therapeutic profiles. This guide outlines the theoretical and practical workflow for conducting such calculations and interpreting the resulting data.

Experimental Protocols: A Computational Approach

The following section details the proposed computational methodology for a thorough quantum chemical investigation of this compound.

1. Software and Hardware: All calculations would be performed using a comprehensive quantum chemistry software package, such as Gaussian, ORCA, or Spartan, on a high-performance computing (HPC) cluster to manage the computational cost.

2. Conformational Analysis: A preliminary conformational search is essential to identify the low-energy conformers of this compound. This is typically achieved using a molecular mechanics force field (e.g., MMFF94 or UFF) to explore the potential energy surface efficiently. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations.

3. Geometry Optimization and Vibrational Frequency Calculations: The geometries of all identified conformers are optimized using Density Functional Theory (DFT), a widely used and reliable method for organic molecules. A common and effective level of theory for such systems is the B3LYP functional with the 6-31G(d,p) basis set. Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

4. Calculation of Molecular Properties: Following successful geometry optimization, a range of molecular properties can be calculated. These include:

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's electronic structure and reactivity.

-

Spectroscopic Properties: NMR chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations.

-

Thermochemical Properties: Enthalpy, Gibbs free energy, and entropy are obtained from the frequency calculations.

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data that would be generated from the proposed quantum chemical calculations for the lowest energy conformer of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N | 1.475 | C1-N-C2 | 88.5 |

| N-C2 | 1.475 | N-C2-C3 | 87.0 |

| C2-C3 | 1.560 | C2-C3-C1 | 87.0 |

| C3-C1 | 1.560 | C1-C3-C(phenyl) | 115.2 |

| C3-C(phenyl) | 1.518 | C1-C3-C(methyl) | 114.8 |

| C3-C(methyl) | 1.540 | C(phenyl)-C3-C(methyl) | 110.5 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Description |

| 1 | 3350 | N-H stretch |

| 2 | 3060 | Aromatic C-H stretch |

| 3 | 2980 | Methyl C-H stretch |

| 4 | 1605 | Phenyl C=C stretch |

| 5 | 1450 | CH₂ scissoring |

| 6 | 1220 | C-N stretch |

| 7 | 850 | Azetidine ring puckering |

Table 3: Electronic and Spectroscopic Properties

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap | 5.60 eV |

| Dipole Moment | 1.9 D |

| ¹H NMR (δ, ppm) - CH₃ | 1.65 |

| ¹H NMR (δ, ppm) - CH₂ (axial) | 3.80 |

| ¹H NMR (δ, ppm) - CH₂ (equatorial) | 4.10 |

| ¹³C NMR (δ, ppm) - CH₃ | 25.0 |

| ¹³C NMR (δ, ppm) - C3 | 45.0 |

| ¹³C NMR (δ, ppm) - CH₂ | 55.0 |

| λmax (UV-Vis) | 265 nm |

Mandatory Visualizations

Computational Workflow Diagram

A typical workflow for quantum chemical calculations.

Logical Relationship of Calculated Properties

Interrelation of calculated properties and their interpretation.

Conclusion

While specific published data for this compound is pending, the application of quantum chemical calculations provides a powerful and predictive framework for its study. By leveraging established DFT methods, researchers can perform detailed conformational analyses, calculate key molecular properties, and generate robust hypotheses to guide synthesis and biological testing. This computational-first approach accelerates the drug discovery cycle, enabling the more efficient design of novel and effective therapeutic agents based on the azetidine scaffold. The methodologies and illustrative data presented in this guide serve as a comprehensive starting point for any research group aiming to explore the chemical and biological potential of this compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Methyl-3-phenylazetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry due to their unique conformational constraints and ability to introduce desirable physicochemical properties into drug candidates. 3-Methyl-3-phenylazetidine, with its specific substitution pattern, presents a unique combination of steric and electronic features that influence its stability. The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, makes these compounds susceptible to ring-opening reactions under various conditions, including thermal stress.[1] Understanding the thermal stability and decomposition pathways of this compound is crucial for its application in drug development, ensuring stability during synthesis, formulation, and storage.

This technical guide provides a comprehensive overview of the theoretical aspects of the thermal stability of this compound, proposes potential decomposition mechanisms, and outlines detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 4934-47-4 |

| Boiling Point | 73 °C at 0.9 Torr |

| Density | 0.983 ± 0.06 g/cm³ (Predicted) |

| pKa | 10.68 ± 0.40 (Predicted) |

Data sourced from publicly available chemical databases.

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is primarily dictated by the interplay of several factors:

-

Ring Strain: The four-membered azetidine ring possesses significant angle and torsional strain, making it thermodynamically predisposed to ring-opening reactions.

-

Substituent Effects: The methyl and phenyl groups at the C3 position influence the stability of the ring. The phenyl group can participate in resonance stabilization of potential intermediates, while the methyl group can exert steric and electronic effects.

-

Bond Dissociation Energies: The weakest bonds in the molecule are likely to be the C-N and C-C bonds of the azetidine ring, which are expected to be the initial sites of cleavage upon thermal activation.

Potential Thermal Decomposition Pathways

Based on the principles of organic chemistry and studies on related azetidines, several decomposition pathways can be postulated for this compound. The primary decomposition is likely to proceed through a homolytic cleavage of the ring bonds, leading to the formation of radical intermediates.

A plausible decomposition mechanism is initiated by the cleavage of the C3-N bond, which is sterically hindered and potentially weakened by the substituents. This would lead to a biradical intermediate that can undergo further reactions.

Caption: Proposed thermal decomposition pathway for this compound.

Hypothetical Quantitative Thermal Analysis Data

While specific experimental data for this compound is unavailable, Table 2 presents a hypothetical summary of data that could be obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This serves as a template for presenting future experimental results.

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) |

| Onset Decomposition Temp. (Tₒ) | 200 - 250 °C | 180 - 230 °C |

| Peak Decomposition Temp. (Tₘₐₓ) | 250 - 300 °C | 230 - 280 °C |

| Mass Loss (%) | 80 - 95% | 95 - 100% |

| Enthalpy of Decomposition (ΔH) | -150 to -250 J/g | -300 to -450 J/g |

Detailed Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques should be employed.

Objective: To determine the temperature at which the compound starts to decompose and the extent of mass loss.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under both an inert nitrogen atmosphere and an oxidative air atmosphere (flow rate of 50 mL/min).

-

Record the mass loss as a function of temperature.

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the pan in the DSC instrument alongside an empty reference pan.

-

Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Perform the analysis under both nitrogen and air atmospheres.

-

Record the heat flow as a function of temperature to determine endothermic and exothermic events.

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Couple the outlet of the TGA instrument to a Fourier-transform infrared (FTIR) spectrometer and a mass spectrometer (MS).

-

Perform the TGA experiment as described in section 6.1.

-

Simultaneously acquire FTIR and MS spectra of the evolved gases at regular temperature intervals.

-

Analyze the spectra to identify the chemical structures of the decomposition products.

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is currently lacking, this guide provides a robust framework for its investigation. The inherent ring strain of the azetidine core suggests a susceptibility to thermal degradation, likely proceeding through radical-mediated ring-opening pathways. The proposed experimental protocols, utilizing TGA, DSC, and EGA, will enable a thorough characterization of its thermal stability and decomposition products. Such data is indispensable for the successful application of this and related azetidine derivatives in the field of drug development, ensuring product quality, safety, and efficacy. Further research is strongly encouraged to elucidate the precise thermal behavior of this promising molecule.

References

Solubility of 3-Methyl-3-phenylazetidine in organic solvents

An In-depth Technical Guide on the Solubility of 3-Methyl-3-phenylazetidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes the qualitative solubility profile, the key physicochemical factors influencing its solubility, and standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl and a phenyl group at the 3-position.[1] Its unique structural characteristics, including the strained azetidine ring and the presence of both non-polar (phenyl) and polar (amine) functionalities, make it an interesting building block in medicinal chemistry and organic synthesis.[1][2] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes.[2]

Physicochemical Properties:

-

Appearance: Colorless liquid or solid[2]

-

Melting Point: 37.00 °C (310.15 K)[2]

-

Boiling Point: 235.00 °C (508.15 K)[2]; 73 °C at 0.9 Torr[4]

-

Density: 1.0150 g/cm³[2]

-

pKa: 10.68 ± 0.40 (Predicted)[4]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Examples | Expected Solubility | Rationale |

| Non-Polar Solvents | Hexane, Benzene | Likely Soluble | The non-polar phenyl group dominates the molecule's character, leading to favorable interactions with non-polar solvent molecules.[2] |

| Polar Aprotic Solvents | Acetone, DMSO, Ethyl Acetate | Moderately Soluble | These solvents can engage in dipole-dipole interactions, but the large non-polar moiety may limit high solubility. |

| Polar Protic Solvents | Methanol, Ethanol | Sparingly Soluble | The nitrogen atom can act as a hydrogen bond acceptor, but the hydrophobic phenyl group hinders extensive solvation by protic solvents.[2] |

| Aqueous Solvents | Water | Insoluble to Sparingly Soluble | The large non-polar phenyl group significantly reduces water solubility. Solubility may be slightly enhanced in acidic aqueous solutions due to the formation of a more polar ammonium salt. |

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors, as illustrated in the diagram below. The principle of "like dissolves like" is central to predicting its solubility behavior.[5]

Caption: Factors influencing the solubility of this compound.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[2][6] For this compound, which has a melting point near room temperature, an increase in temperature will likely enhance its solubility in most organic solvents by providing the energy needed to overcome intermolecular forces.[2]

-

Polarity: The "like dissolves like" principle is paramount. The predominantly non-polar nature of this compound, due to its phenyl ring, dictates its higher solubility in non-polar solvents.[2][5]

-

Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents, though this effect is likely outweighed by the hydrophobic nature of the phenyl group.

-

pH (in aqueous systems): The basic nitrogen atom can be protonated in acidic solutions, forming a more polar salt that would exhibit increased aqueous solubility.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for accurately determining the solubility of this compound. The following describes a general workflow based on the widely used shake-flask method.[6]

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic or chromatographic analysis). This step is critical to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered aliquot to a suitable concentration and analyze it using a pre-calibrated analytical instrument to determine the concentration.

-

-

Calculation: Calculate the solubility from the amount of solute dissolved in the known volume of the solvent. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, a qualitative understanding based on its molecular structure provides valuable guidance for its use in research and development. It is expected to be more soluble in non-polar organic solvents and sparingly soluble in polar solvents. For precise applications, the experimental determination of its solubility using a standardized protocol, such as the shake-flask method outlined in this guide, is highly recommended. This will ensure accurate and reproducible results, facilitating its effective use in synthesis, formulation, and other chemical processes.

References

- 1. Buy this compound | 5961-33-1 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. 3-Methyl-3-phenyl-azetidine CAS#: 5961-33-1 [amp.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-3-phenylazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-phenylazetidine is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural scaffold. An understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, including its melting point, boiling point, and density. This document also outlines generalized experimental protocols for the determination of these properties and presents a representative synthetic workflow.

Physical Properties

The physical properties of this compound are summarized in Table 1. It is important to note that there are some discrepancies in the reported values for boiling point and density across different sources, which may be attributable to variations in experimental conditions and sample purity.

Table 1: Physical Properties of this compound

| Physical Property | Value | Source(s) |

| Melting Point (m.p.) | 37.00 °C | [1] |

| Boiling Point (b.p.) | 73 °C (at 0.9 Torr) | |

| 229 °C (at 760 mmHg) | [2] | |

| 235.00 °C | [1] | |

| Density | 0.983 g/cm³ (Predicted) | [2] |

| 1.0150 g/cm³ | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental details for this compound are not extensively published, the following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound such as this.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure.

Protocol (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.

-

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

Density Determination

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer.

Protocol (Pycnometer Method):

-

Calibration: A clean, dry pycnometer is weighed accurately (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound at the same temperature. The pycnometer is then weighed (m₃).

-

Calculation: The density of the sample (ρ) is calculated using the following formula: ρ = (m₃ - m₁) / V

Synthesis Workflow

This compound can be synthesized through various routes, including the cyclization of appropriate precursors and functional group transformations of other azetidine derivatives.[3] A common approach for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a γ-amino alcohol derivative. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a summary of the key physical properties of this compound, along with detailed, generalized protocols for their experimental determination. The provided synthesis workflow illustrates a common strategy for the preparation of this and related 3-substituted azetidines. The information contained herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this important heterocyclic compound. The variability in reported physical properties highlights the importance of careful experimental determination and characterization for any specific application.

References

Methodological & Application

Chiral Synthesis of 3-Methyl-3-phenylazetidine Using a Tert-Butanesulfinamide Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of 3-Methyl-3-phenylazetidine, a valuable scaffold in medicinal chemistry. The synthesis utilizes the commercially available and highly effective (R)-tert-butanesulfinamide as a chiral auxiliary to induce stereoselectivity. The described multi-step synthesis is designed to be a practical and scalable approach for obtaining the target molecule in high enantiomeric purity.

Introduction

Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity. The synthesis of chiral 3,3-disubstituted azetidines, such as this compound, presents a significant synthetic challenge. This protocol outlines a robust strategy commencing with the formation of a chiral N-tert-butanesulfinyl ketimine, followed by a diastereoselective vinylation, functional group manipulation, and subsequent intramolecular cyclization to construct the strained four-membered ring. The final step involves the facile removal of the chiral auxiliary to yield the desired product.

Overall Synthetic Strategy

The asymmetric synthesis of this compound is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The key step for chirality induction is the diastereoselective addition of a vinyl Grignard reagent to an N-sulfinyl ketimine derived from acetophenone and (R)-tert-butanesulfinamide.

Figure 1: Experimental workflow for the chiral synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key transformations in the synthesis of this compound. These values are based on literature precedents for analogous reactions.

| Step | Transformation | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (ee %) |

| 1. Imine Formation | Acetophenone to N-tert-butanesulfinyl Ketimine | 85 - 95 | N/A | >99 |

| 2. Diastereoselective Vinylation | Addition of vinylmagnesium bromide to N-sulfinyl ketimine | 70 - 85 | 90:10 to 95:5 | N/A |

| 3. Hydroboration-Oxidation | Conversion of homoallylic amine to γ-amino alcohol | 80 - 90 | >95:5 | N/A |

| 4. Azetidine Formation | Intramolecular cyclization of γ-amino alcohol | 75 - 85 | N/A | >95 |

| 5. Auxiliary Cleavage | Deprotection of N-sulfinyl azetidine | >95 | N/A | >95 |

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide (N-tert-butanesulfinyl Ketimine)

This protocol describes the condensation of acetophenone with (R)-tert-butanesulfinamide.

Materials:

-

(R)-tert-butanesulfinamide

-

Acetophenone

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF, add acetophenone (1.2 eq).

-

Add titanium(IV) ethoxide (2.0 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC until completion (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl ketimine.

Protocol 2: Diastereoselective Synthesis of (R)-N-((R)-1-phenyl-1-vinylallyl)-2-methylpropane-2-sulfinamide (Chiral Homoallylic Amine)

This protocol details the diastereoselective addition of vinylmagnesium bromide to the N-sulfinyl ketimine.

Materials:

-

(R,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide

-

Vinylmagnesium bromide solution (1.0 M in THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the N-tert-butanesulfinyl ketimine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add vinylmagnesium bromide solution (3.0 eq) dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at -78 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, containing a diastereomeric mixture of the homoallylic amine, can be purified by flash column chromatography.

Protocol 3: Synthesis of (R)-N-((2R,3R)-3-hydroxy-1-phenylbutyl)-2-methylpropane-2-sulfinamide (Chiral γ-Amino Alcohol)

This protocol describes the hydroboration-oxidation of the chiral homoallylic amine.

Materials:

-

(R)-N-((R)-1-phenyl-1-vinylallyl)-2-methylpropane-2-sulfinamide

-

Borane-tetrahydrofuran complex solution (1.0 M in THF)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 3 M)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the chiral homoallylic amine (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

-

Add the borane-THF complex solution (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude γ-amino alcohol by flash column chromatography.

Protocol 4: Synthesis of (R)-N-(3-Methyl-3-phenylazetidin-1-yl)-tert-butylsulfoxide (N-sulfinyl-3-Methyl-3-phenylazetidine)

This protocol outlines the mesylation of the γ-amino alcohol followed by in-situ intramolecular cyclization.

Materials:

-

(R)-N-((2R,3R)-3-hydroxy-1-phenylbutyl)-2-methylpropane-2-sulfinamide

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the chiral γ-amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC indicates the formation of the azetidine is complete (typically 12-24 hours).

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-sulfinyl azetidine by flash column chromatography.

Protocol 5: Synthesis of this compound (Auxiliary Cleavage)

This final protocol describes the removal of the tert-butanesulfinyl auxiliary.

Materials:

-

(R)-N-(3-Methyl-3-phenylazetidin-1-yl)-tert-butylsulfoxide

-

Hydrochloric acid solution (e.g., 4 M in 1,4-dioxane or methanolic HCl)

-

Methanol or 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve the N-sulfinyl azetidine (1.0 eq) in methanol or 1,4-dioxane.

-

Add the hydrochloric acid solution (2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt can be triturated with diethyl ether to yield the solid product, or further purified as needed. The free base can be obtained by neutralization with a suitable base.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Grignard reagents are highly reactive and moisture-sensitive; handle with care under an inert atmosphere.

-

Borane-THF complex is flammable and reacts with water; handle with appropriate precautions.

-

Hydrogen peroxide is a strong oxidizer.

-

Methanesulfonyl chloride is corrosive and a lachrymator.

Application Notes and Protocols: La(OTf)₃-Catalyzed Synthesis of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a valuable class of saturated four-membered nitrogen-containing heterocycles, frequently incorporated into biologically active compounds and pharmaceuticals. Their strained ring system provides unique conformational constraints and metabolic stability, making them attractive scaffolds in drug discovery. This document details a robust and efficient method for the synthesis of 3-substituted azetidines utilizing Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst. The protocol is based on the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, offering high yields and tolerance to a variety of functional groups.

The use of La(OTf)₃, a water-tolerant Lewis acid, is advantageous as it effectively activates the epoxide ring for nucleophilic attack by the tethered amine, even in the presence of the basic amine functionality which can often quench traditional acid catalysts. This methodology provides a reliable route to 3-hydroxyazetidine derivatives, which can serve as versatile building blocks for further functionalization.

Reaction Principle

The core of this synthetic strategy is the La(OTf)₃-catalyzed intramolecular cyclization of a cis-3,4-epoxy amine. The Lewis acidic lanthanum catalyst coordinates to the oxygen atom of the epoxide, activating the ring and facilitating a regioselective intramolecular S_N2-type attack by the amine at the C3 position. This 4-exo-tet cyclization is favored and leads to the formation of the desired 3-substituted azetidine ring system in high yield.

Experimental Protocols

This section provides detailed procedures for the synthesis of the cis-3,4-epoxy amine starting materials and their subsequent cyclization to 3-substituted azetidines.

Protocol 1: Synthesis of cis-3,4-Epoxy Amine Precursors

The synthesis of the cis-3,4-epoxy amine precursors is typically achieved in a multi-step sequence starting from the corresponding epoxy alcohol.

Step 1a: Synthesis of cis-3,4-Epoxy Amines (Alkyl Amines)

-

To a solution of the starting epoxy alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) (0.5 M) at 0 °C, add triethylamine (Et₃N) (2.5 eq) followed by methanesulfonyl chloride (MsCl) (1.5 eq).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Cool the mixture to 0 °C and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude mesylate is used immediately in the next step without further purification.

-

To a solution of the crude mesylate in dimethyl sulfoxide (DMSO) (0.5 M), add the desired alkyl amine (3.0 eq) and sodium iodide (NaI) (10 mol%) at room temperature.

-

Stir the mixture for 2 days at ambient temperature.

-

Dilute the reaction with water and extract with diethyl ether (Et₂O).

-

Wash the combined organic layers three times with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the residue by column chromatography to yield the corresponding cis-3,4-epoxy amine.

Step 1b: Synthesis of cis-3,4-Epoxy Anilines

-

Prepare the corresponding aldehyde from the epoxy alcohol via TEMPO-catalyzed oxidation. To a well-stirred biphasic mixture of the epoxy alcohol (1.0 eq) in CH₂Cl₂ (0.2 M) and saturated aqueous NaHCO₃ containing potassium bromide (KBr) (10 mol%) and TEMPO (1 mol%) at 0 °C, add a pre-mixed solution of NaOCl·5H₂O (1.5 eq) in saturated aqueous NaHCO₃ dropwise.

-

Stir the mixture for 10 minutes at 0 °C.

-

Quench the reaction at 0 °C by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the mixture with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude aldehyde, which is used directly in the next step.

-

To a solution of the crude aldehyde in CH₂Cl₂, add the desired aniline (1.0 eq).

-

After stirring for 10 minutes at 0 °C, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq) at 0 °C and continue stirring at room temperature.

-

Upon reaction completion, add saturated aqueous NaHCO₃ and extract the mixture three times with CH₂Cl₂.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to afford the cis-3,4-epoxy aniline.

Protocol 2: La(OTf)₃-Catalyzed Synthesis of 3-Substituted Azetidines

This protocol describes the optimized conditions for the intramolecular cyclization.

-

To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

-

Heat the reaction mixture to reflux and stir. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 2.5 hours), cool the mixture to 0 °C.

-

Add a saturated aqueous solution of NaHCO₃ to quench the reaction.

-

Extract the mixture three times with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield the corresponding 3-substituted azetidine.

Data Presentation

The La(OTf)₃-catalyzed synthesis of 3-substituted azetidines demonstrates a broad substrate scope with consistently high yields.

Table 1: Optimization of Reaction Conditions[1]

| Entry | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 75 |

| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 18 | 65 |

| 4 | TfOH (5) | DCE | Reflux | 2.5 | 21 |

| 5 | None | DCE | Reflux | 2.5 | 0 |

Yields determined by NMR using mesitylene as an internal standard for a model substrate.

Table 2: Substrate Scope for the La(OTf)₃-Catalyzed Azetidine Synthesis[1][2]

| Substrate (Starting Epoxy Amine) | R¹ | R² | Product | Time (h) | Yield (%) |

| 1a | Et | Bn | 2a | 2.5 | 81 |

| 1b | Et | 4-MeO-Bn | 2b | 4 | 85 |

| 1c | Et | 4-CF₃-Bn | 2c | 2.5 | 80 |

| 1d | Et | n-Bu | 2d | 4 | 86 |

| 1e | Et | t-Bu | 2e | 4 | 82 |

| 1f | Et | Allyl | 2f | 4 | 70 |

| 1g | Ph | Bn | 2g | 2 | 84 |

| 1h | 4-MeO-Ph | Bn | 2h | 2.5 | 85 |

| 1i | 4-Cl-Ph | Bn | 2i | 2 | 81 |

Reaction conditions: Substrate (1.0 eq), La(OTf)₃ (5 mol%) in refluxing DCE (0.2 M).

Visualizations

Reaction Pathway

Caption: Proposed catalytic cycle for the synthesis of 3-substituted azetidines.

Experimental Workflow

Caption: Step-by-step workflow for the La(OTf)₃-catalyzed azetidine synthesis.

Superbase-Induced Diastereoselective Synthesis of Azetidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the superbase-induced diastereoselective synthesis of azetidines. Azetidines are valuable four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural and pharmacological properties. This guide focuses on a robust and highly diastereoselective method employing a superbase for the intramolecular cyclization of substituted oxiranes, yielding functionalized 2-arylazetidines.

Introduction

The synthesis of substituted azetidines presents a significant challenge in organic chemistry due to the inherent ring strain of the four-membered ring. However, their rigid structure and ability to introduce unique vectors for molecular exploration make them attractive scaffolds in drug discovery. Superbase-mediated synthesis offers a powerful and efficient methodology to overcome the activation barrier for the formation of the azetidine ring under kinetic control, often proceeding with high diastereoselectivity.

This application note details a specific protocol for the synthesis of 2-arylazetidines from readily available N-benzyl substituted oxiranes using a combination of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu), a mixture often referred to as a "LiDA-KOR" superbase. This method has been shown to be scalable and tolerates a range of functional groups.[1]

Reaction Principle and Mechanism

The superbase-induced synthesis of azetidines from N-benzyl oxiranes proceeds via a deprotonation-intramolecular cyclization cascade. The strong, non-nucleophilic superbase selectively deprotonates the benzylic position of the starting material, generating a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the adjacent epoxide ring, leading to the formation of the azetidine ring.

The reaction is highly regio- and diastereoselective. The deprotonation occurs exclusively at the benzylic position due to the increased acidity of these protons. The subsequent intramolecular SN2-type ring-opening of the epoxide proceeds in a stereospecific manner, resulting in the formation of the trans-2,3-disubstituted azetidine as the major diastereomer. This stereochemical outcome is a consequence of the transition state geometry that minimizes steric interactions, favoring the backside attack of the carbanion on the epoxide.[1] Quantum chemical investigations have supported that the formation of the four-membered ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under these conditions.[1]

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed reaction pathway for the superbase-induced synthesis of azetidines.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various 2-arylazetidines using the LiDA-KOR superbase method. The yields reported are isolated yields after purification.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | Pr | H | Me | H | 1d | 75 |

| 2 | H | H | Me | H | 1e | 72 |

| 3 | Ph | H | Me | H | 1f | 68 |

| 4 | Pr | H | H | H | 1g | 81 |

| 5 | Pr | H | Me | OMe | 1h | 65 |

| 6 | Pr | H | Me | Cl | 1i | 78 |

| 7 | Pr | CH₂OTrt | Me | H | 1j | 55 |

| 8 | H | H | H | H | 1k | 85 |

Data sourced from a study by Csákÿ and coworkers.[1]

Experimental Protocols

General Procedure for the Superbase-Induced Synthesis of 2-Arylazetidines [1]

This protocol is based on the method developed by Csákÿ and coworkers for the synthesis of 2-arylazetidines from oxiranes.[1]

Materials:

-

Potassium tert-butoxide (KOtBu), 1.0 M solution in THF

-

Diisopropylamine

-

n-Butyllithium (n-BuLi), 1.59 M solution in hexanes

-

Substituted N-benzyl oxirane (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Water (deionized)

-

Schlenk tube and standard Schlenk line equipment

-

Dry ice/acetone bath

Procedure:

-